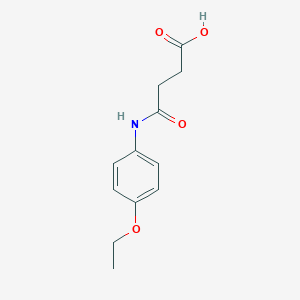

4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid

Description

The exact mass of the compound 4-[(4-Ethoxyphenyl)amino]-4-oxobutanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 205560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-ethoxyanilino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-2-17-10-5-3-9(4-6-10)13-11(14)7-8-12(15)16/h3-6H,2,7-8H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXCPMPAALKOYQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70308626 | |

| Record name | 4-[(4-ethoxyphenyl)amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59256-45-0 | |

| Record name | 59256-45-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=205560 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-[(4-ethoxyphenyl)amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid, a compound of interest in medicinal chemistry and drug development. This document details the underlying chemical principles, a step-by-step experimental protocol, and methods for purification and characterization. The synthesis is achieved through a robust and efficient acylation reaction between p-phenetidine and succinic anhydride. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of N-Aryl Succinamic Acids

N-aryl succinamic acids and their derivatives represent a class of organic compounds with significant potential in pharmaceutical research. The presence of both a carboxylic acid and an amide functional group within the same molecule imparts a unique combination of physicochemical properties, making them valuable scaffolds in drug design. These moieties can engage in various intermolecular interactions, such as hydrogen bonding, which are crucial for molecular recognition and binding to biological targets.

The target molecule, this compound, incorporates an ethoxyphenyl group, a common feature in many pharmacologically active compounds, which can influence properties like lipophilicity and metabolic stability. The succinamic acid backbone provides a flexible linker that can be further functionalized, allowing for the exploration of a diverse chemical space in the pursuit of novel therapeutic agents. Understanding the synthesis of this core structure is fundamental for the development of new chemical entities.

The Synthetic Strategy: Nucleophilic Acyl Substitution

The synthesis of this compound is predicated on a classic nucleophilic acyl substitution reaction. The core of this transformation is the reaction of a primary amine, p-phenetidine (4-ethoxyaniline), with an acid anhydride, succinic anhydride.

Reaction Mechanism

The reaction proceeds through the nucleophilic attack of the lone pair of electrons on the nitrogen atom of p-phenetidine at one of the electrophilic carbonyl carbons of succinic anhydride. This attack leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, resulting in the opening of the anhydride ring and the formation of the amide bond, yielding the final product, an N-substituted succinamic acid. This reaction is generally high-yielding and proceeds readily under mild conditions.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound. The protocol is designed to be self-validating, with clear checkpoints and expected outcomes.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| p-Phenetidine | 156-43-4 | C₈H₁₁NO | 137.18 |

| Succinic Anhydride | 108-30-5 | C₄H₄O₃ | 100.07 |

| Toluene | 108-88-3 | C₇H₈ | 92.14 |

| Dilute Hydrochloric Acid | 7647-01-0 | HCl | 36.46 |

| Ethanol | 64-17-5 | C₂H₅OH | 46.07 |

Step-by-Step Synthesis

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (0.05 mol) of succinic anhydride in 40 mL of toluene.[1]

-

Addition of Amine: In a separate beaker, prepare a solution of 6.86 g (0.05 mol) of p-phenetidine in 30 mL of toluene.

-

Reaction Execution: While stirring the succinic anhydride solution at room temperature, add the p-phenetidine solution dropwise over a period of 15-20 minutes.

-

Reaction Monitoring: Upon addition, a precipitate may begin to form. Continue stirring the reaction mixture vigorously for 2 hours at room temperature to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, filter the resulting solid precipitate using a Büchner funnel.

-

Purification: Wash the crude product with two 20 mL portions of cold toluene to remove any unreacted starting materials. Subsequently, wash the solid with a small amount of dilute hydrochloric acid to remove any residual p-phenetidine. Finally, wash with distilled water until the washings are neutral.[1]

-

Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Recrystallization (Optional)

For obtaining a highly pure product, recrystallization can be performed. The dried product can be recrystallized from ethanol.[1] Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Filter the crystals and dry them under vacuum.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

| Property | Description |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₁₂H₁₅NO₄ |

| Molar Mass | 237.25 g/mol |

| CAS Number | 59256-45-0 |

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals corresponding to the ethoxy group (a triplet and a quartet), the aromatic protons, the methylene protons of the succinic acid moiety, and the amide and carboxylic acid protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display distinct peaks for the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons, the carbons of the ethoxy group, and the methylene carbons.

-

IR (Infrared) Spectroscopy: Characteristic absorption bands for the N-H stretch of the amide, the C=O stretches of the amide and carboxylic acid, and the O-H stretch of the carboxylic acid are anticipated.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Visualizing the Synthesis

Reaction Pathway

Caption: Reaction of p-phenetidine and succinic anhydride.

Experimental Workflow

Caption: Step-by-step experimental workflow.

Conclusion

The synthesis of this compound via the acylation of p-phenetidine with succinic anhydride is a straightforward and efficient method for producing this valuable chemical intermediate. The protocol outlined in this guide is robust and can be readily implemented in a standard laboratory setting. The resulting product serves as a versatile building block for the synthesis of more complex molecules with potential applications in drug discovery and materials science. The principles and techniques described herein are foundational for chemists and researchers working in these fields.

References

- N-(4-Methylphenyl)succinamic acid. (n.d.). National Center for Biotechnology Information. PubChem Compound Database.

Sources

A Technical Guide to 4-((4-Ethoxyphenyl)amino)-4-oxobutanoic Acid: Synthesis, Properties, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive technical overview of 4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid, also known as N-(4-ethoxyphenyl)succinamic acid. While not extensively documented in literature, its structural motifs—an N-aryl amide linkage, a terminal carboxylic acid, and a p-ethoxyphenyl group—are of significant interest in medicinal chemistry and materials science. This document consolidates predicted physicochemical properties, provides a detailed, field-proven protocol for its synthesis and characterization, and explores its potential applications based on the known bioactivities of analogous structures. All methodologies are presented with a focus on reproducibility and self-validation, providing researchers with a robust framework for utilizing this compound in novel research and development endeavors.

Introduction and Chemical Identity

This compound (CAS No. 59256-45-0) is a derivative of succinic acid belonging to the class of N-aryl succinamic acids.[1] Its structure is characterized by the covalent linkage of a p-phenetidine (4-ethoxyaniline) moiety to a succinic acid backbone via an amide bond. This unique combination of a flexible four-carbon aliphatic chain, a terminal carboxylic acid, and an aromatic amide makes it a versatile building block.

The terminal carboxylic acid provides a reactive handle for further chemical modifications, such as esterification or amide coupling, while the N-aryl amide core is a common feature in many biologically active molecules.[2] The p-ethoxyphenyl group, a bioisostere of other para-substituted phenyl rings, can influence solubility, metabolic stability, and receptor-binding interactions. Derivatives of N-aryl amino acids and succinimides have shown a wide range of biological activities, including antibacterial, anticonvulsant, anti-inflammatory, and antineoplastic properties.[3][4][5] This guide serves to establish a foundational understanding of this specific compound to facilitate its exploration in drug discovery and materials science.

Physicochemical and Spectral Properties

The properties of this compound are summarized below. While experimental data is limited, these values are derived from chemical principles and data from analogous compounds.

| Property | Value | Source / Method |

| CAS Number | 59256-45-0 | [1] |

| Molecular Formula | C₁₂H₁₅NO₄ | Calculated |

| Molecular Weight | 237.25 g/mol | Calculated |

| Appearance | White to off-white solid | Predicted |

| Melting Point | 150-170 °C (Predicted Range) | Based on Analogs[6][7] |

| Solubility | Soluble in DMSO, DMF, aq. base (NaOH, NaHCO₃); Sparingly soluble in methanol, ethanol; Insoluble in water, hexanes. | Predicted |

| pKa (Carboxylic Acid) | ~4.5 - 5.0 | Predicted |

Predicted Spectral Characteristics

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~12.1 ppm (s, 1H): Carboxylic acid proton (-COOH).

-

δ ~9.9 ppm (s, 1H): Amide proton (-NH-).

-

δ ~7.45 ppm (d, J=9.0 Hz, 2H): Aromatic protons ortho to the amide nitrogen.

-

δ ~6.85 ppm (d, J=9.0 Hz, 2H): Aromatic protons ortho to the ethoxy group.

-

δ ~3.98 ppm (q, J=7.0 Hz, 2H): Methylene protons of the ethoxy group (-OCH₂CH₃).

-

δ ~2.55 ppm (t, J=6.5 Hz, 2H): Methylene protons adjacent to the amide carbonyl (-CH₂CONH-).

-

δ ~2.45 ppm (t, J=6.5 Hz, 2H): Methylene protons adjacent to the carboxylic acid (-CH₂COOH).

-

δ ~1.30 ppm (t, J=7.0 Hz, 3H): Methyl protons of the ethoxy group (-OCH₂CH₃).

-

Rationale: The predicted shifts are based on the analysis of similar structures like phenacetin (N-(4-ethoxyphenyl)acetamide) and succinic acid.[8][9] The aromatic region is expected to show a characteristic AA'BB' pattern for a para-substituted ring. The two methylene groups of the succinate chain, while chemically similar, are diastereotopic and may appear as distinct triplets.

-

-

¹³C NMR (101 MHz, DMSO-d₆):

-

δ ~174.0 ppm: Carboxylic acid carbonyl (C=O).

-

δ ~171.5 ppm: Amide carbonyl (C=O).

-

δ ~155.0 ppm: Aromatic carbon attached to the ethoxy group (C-O).

-

δ ~132.0 ppm: Aromatic carbon attached to the amide nitrogen (C-N).

-

δ ~121.0 ppm: Aromatic carbons ortho to the amide nitrogen (CH).

-

δ ~114.5 ppm: Aromatic carbons ortho to the ethoxy group (CH).

-

δ ~63.0 ppm: Methylene carbon of the ethoxy group (-OCH₂).

-

δ ~31.0 ppm: Methylene carbon adjacent to the amide carbonyl.

-

δ ~29.0 ppm: Methylene carbon adjacent to the carboxylic acid.

-

δ ~14.5 ppm: Methyl carbon of the ethoxy group (-CH₃).

-

-

FT-IR (KBr, cm⁻¹):

-

~3300 cm⁻¹: N-H stretch (amide).

-

~3200-2500 cm⁻¹ (broad): O-H stretch (carboxylic acid dimer).

-

~1700 cm⁻¹: C=O stretch (carboxylic acid).

-

~1660 cm⁻¹: C=O stretch (Amide I band).

-

~1540 cm⁻¹: N-H bend (Amide II band).

-

~1510 cm⁻¹: Aromatic C=C stretch.

-

~1240 cm⁻¹: Asymmetric C-O-C stretch (aryl ether).

-

Synthesis and Characterization

The most direct and efficient synthesis of this compound is the nucleophilic ring-opening of succinic anhydride with 4-ethoxyaniline. This reaction is typically high-yielding and proceeds under mild conditions.[10][11]

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis proceeds via a nucleophilic attack of the amine nitrogen of 4-ethoxyaniline on one of the electrophilic carbonyl carbons of succinic anhydride. This forms a tetrahedral intermediate which subsequently collapses, leading to the opening of the anhydride ring to form the final amic acid product. The reaction is generally regioselective, with no competing side products under controlled conditions.

Experimental Protocol: Synthesis

Materials:

-

Succinic Anhydride (1.0 eq)

-

4-Ethoxyaniline (p-Phenetidine) (1.0 eq)

-

Toluene or Tetrahydrofuran (THF), anhydrous

-

Hydrochloric Acid (1 M)

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve succinic anhydride (0.05 mol, 5.0 g) in 100 mL of anhydrous THF.

-

In a separate beaker, dissolve 4-ethoxyaniline (0.05 mol, 6.86 g) in 50 mL of anhydrous THF.

-

Add the 4-ethoxyaniline solution dropwise to the stirring succinic anhydride solution at room temperature over 15 minutes.

-

A white precipitate will likely form immediately. Allow the reaction mixture to stir at room temperature for an additional 2 hours to ensure completion.[12]

-

Monitor the reaction by Thin Layer Chromatography (TLC) (e.g., 1:1 Ethyl Acetate:Hexanes with 1% acetic acid) until the starting amine is consumed.

-

Filter the resulting white precipitate using a Büchner funnel.

-

Wash the crude solid with a small amount of cold THF to remove any unreacted starting materials.

-

To remove any unreacted 4-ethoxyaniline, resuspend the solid in 50 mL of 1 M HCl, stir for 10 minutes, filter, and wash the solid with deionized water until the filtrate is neutral.

-

Dry the final product under vacuum at 50 °C overnight. A typical yield is >90%.

Purification and Characterization Workflow

The following workflow ensures the isolation of a high-purity final product, validated by standard analytical techniques.

Caption: Workflow for synthesis and validation.

Potential Applications in Drug Discovery and Research

The structural features of this compound suggest its utility as a scaffold or intermediate in several areas of therapeutic research.

As a Scaffold for Novel Therapeutics

N-aryl succinamic acid derivatives are known inhibitors of various enzymes. For instance, structurally related compounds have demonstrated inhibitory activity against acetylcholinesterase, suggesting potential applications in neurodegenerative disease research.[13][14] The carboxylic acid terminus can be used to append other pharmacophores or targeting moieties, making it a valuable starting point for fragment-based drug design or library synthesis.

Precursor for Heterocyclic Synthesis

The amic acid can be readily cyclized to the corresponding N-(4-ethoxyphenyl)succinimide. This cyclodehydration can be achieved by heating or by using a dehydrating agent like acetic anhydride.[10] Succinimide-based compounds are a well-established class of pharmaceuticals with diverse activities, including anticonvulsant and antitumor properties.[4][5]

Caption: Synthetic pathway to bioactive succinimides.

Potential Biological Activities

-

Antibacterial Agents: N-aryl amino acids have shown promise as antibacterial agents, suggesting that this compound could serve as a lead for developing new antibiotics.[3][15]

-

Antineoplastic Agents: The succinimide moiety, derivable from this compound, has been incorporated into molecules designed as antineoplastic agents that may interfere with amino acid metabolism in cancer cells.[16]

Analytical Methodologies

Protocol: HPLC-UV Purity Analysis

Objective: To determine the purity of synthesized this compound.

Instrumentation:

-

HPLC system with a UV detector

-

C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

Procedure:

-

Prepare a stock solution of the sample at 1 mg/mL in a 1:1 mixture of Acetonitrile:Water.

-

Set the column temperature to 30 °C.

-

Set the UV detector to monitor at 254 nm.

-

Set the flow rate to 1.0 mL/min.

-

Inject 10 µL of the sample.

-

Run the following gradient:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-20 min: 90% to 10% B

-

20-25 min: 10% B (re-equilibration)

-

-

Integrate the peak area to determine purity as a percentage of the total area. The product is expected to be a sharp, well-defined peak.

Safety and Handling

-

Hazard Statements: Based on analogous structures, this compound may cause skin irritation, serious eye irritation, and may be harmful if swallowed.[17]

-

Precautionary Measures: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.

References

- The Royal Society of Chemistry. (n.d.). Supporting information.

- MDPI. (2022). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids.

- Indian Journal of Pharmaceutical Sciences. (n.d.). Synthesis and Biological Activity of Succinimidobenzenesulfonyl Oxopyrrolidine Analogs as Possible Antineoplastic Agents.

- MDPI. (2023). N-Aryl Amino Acids as Potential Antibacterial Agents.

- ResearchGate. (n.d.). Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase.

- Cenmed. (n.d.). This compound (C007B-444520).

- BLDpharm. (n.d.). 59256-45-0|this compound.

- PubMed. (2007). Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase.

- PubMed. (2018). Research progress in biological activities of succinimide derivatives.

- ChemistryViews. (2022). Amide N-Arylations Under Mild Conditions.

- PubMed. (1977). Synthesis and properties of new cyclic derivatives of succinic acid with anticonvulsant activity.

- PMC. (2015). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis.

- Thermo Fisher Scientific. (n.d.). NMR Spectrum of Phenacetin.

- Benchchem. (n.d.). 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid.

- ResearchGate. (2023). N-Aryl Amino Acids as Potential Antibacterial Agents.

- SciSpace. (2017). BIOLOGICAL ACTIVITY OF SUCCINIC ACIDS.

- ChemicalBook. (n.d.). 4-ETHOXYPHENYLACETIC ACID | 4919-33-9.

- Google Patents. (2012). CN102531884A - Method for preparing 4-ethoxy phenylacetic acid.

- Royal Society of Chemistry. (2019). A simple method for N-arylation of secondary amides/amines through a NaH-initiated aryne generation strategy.

- Beilstein Archives. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids.

- Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid.

- ACS Publications. (2008). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides.

- PrepChem.com. (n.d.). Preparation of succinanilic acid (N-phenylsuccinamic acid; N-phenylbutanedioic acid monoamide).

- Royal Society of Chemistry. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides.

- PMC. (2011). N-(4-Methylphenyl)succinamic acid.

- Sigma-Aldrich. (n.d.). 4-oxobutanoic acid.

- PubChem. (n.d.). Benzeneacetic acid, 4-ethoxy-.

- The Royal Society of Chemistry. (n.d.).

- BMRB. (n.d.). Succinic Acid at BMRB.

Sources

- 1. 59256-45-0|this compound|BLD Pharm [bldpharm.com]

- 2. Amide N-Arylations Under Mild Conditions - ChemistryViews [chemistryviews.org]

- 3. mdpi.com [mdpi.com]

- 4. Research progress in biological activities of succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and properties of new cyclic derivatives of succinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 8. NMR Spectrum of Phenacetin | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. bmse000183 Succinic Acid at BMRB [bmrb.io]

- 10. mdpi.com [mdpi.com]

- 11. prepchem.com [prepchem.com]

- 12. N-(4-Methylphenyl)succinamic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. asianpubs.org [asianpubs.org]

- 17. Benzeneacetic acid, 4-ethoxy- | C10H12O3 | CID 78631 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(4-Ethoxyphenyl)succinamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(4-ethoxyphenyl)succinamic acid, also known by its IUPAC name 4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid. This molecule belongs to the succinamic acid class of compounds, which are derivatives of succinic acid.[1][2][3] Succinic acid and its derivatives are recognized for their wide-ranging applications in the pharmaceutical industry, serving as building blocks for synthesizing various drugs and as active pharmaceutical ingredients themselves.[4] This guide will delve into the chemical properties, a detailed synthesis protocol, and the potential therapeutic applications of N-(4-ethoxyphenyl)succinamic acid, drawing upon the known biological activities of structurally related compounds.

Introduction and Nomenclature

N-(4-ethoxyphenyl)succinamic acid is a carboxylic acid amide. The core structure consists of a succinic acid moiety where one of the carboxylic acid groups is converted to an amide via reaction with 4-ethoxyaniline. This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its analogues.[1][2][5]

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 59256-45-0[6][7] |

| Molecular Formula | C12H15NO4[7] |

| Molecular Weight | 237.25 g/mol [7] |

| Canonical SMILES | CCOC1=CC=C(C=C1)NC(=O)CCC(=O)O[7] |

Physicochemical Properties

The physicochemical properties of N-(4-ethoxyphenyl)succinamic acid are crucial for its handling, formulation, and pharmacokinetic profile. While extensive experimental data for this specific molecule is not publicly available, its properties can be predicted based on its structure and data for similar compounds.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Development |

| Melting Point | Estimated >150 °C | A relatively high melting point is expected for a crystalline solid of this nature, indicating stability.[8][9] |

| pKa (acidic) | ~4.5 (Carboxylic Acid) | Influences solubility and absorption at different physiological pH values. |

| LogP | ~1.8 | Indicates moderate lipophilicity, which can affect cell membrane permeability. |

| Hydrogen Bond Donors | 2 (Amide N-H, Carboxylic O-H) | The presence of hydrogen bond donors and acceptors is critical for target binding.[4] |

| Hydrogen Bond Acceptors | 4 (Ether O, Amide O, Carboxylic O x2) | Important for solubility and interaction with biological targets. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF. | Affects formulation options and bioavailability. |

Synthesis of N-(4-Ethoxyphenyl)succinamic Acid

The synthesis of N-(4-ethoxyphenyl)succinamic acid is a straightforward process involving the acylation of 4-ethoxyaniline with succinic anhydride. This reaction is a common method for preparing succinamic acid derivatives.[10]

Reaction Principle

The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 4-ethoxyaniline attacks one of the carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring and the formation of the amide bond, yielding the final product.

Experimental Protocol

Materials:

-

Succinic anhydride (1.0 equivalent)

-

4-ethoxyaniline (p-phenetidine) (1.0 equivalent)

-

Glacial acetic acid (solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve succinic anhydride (1.0 eq) and 4-ethoxyaniline (1.0 eq) in glacial acetic acid.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product will precipitate out of the solution upon cooling.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid product with cold water to remove any remaining acetic acid.

-

Dry the product under vacuum to yield N-(4-ethoxyphenyl)succinamic acid as a crystalline solid.

Note: This is a general procedure and may require optimization for yield and purity.[8]

Synthesis Workflow Diagram

Caption: Synthesis of N-(4-Ethoxyphenyl)succinamic acid.

Potential Biological Activities and Therapeutic Applications

While specific biological data for N-(4-ethoxyphenyl)succinamic acid is not extensively documented in publicly available literature, the broader class of succinic acid and succinamic acid derivatives has shown a remarkable range of pharmacological activities. These findings suggest potential avenues for research and development for the title compound.

Anticonvulsant Activity

Derivatives of succinic acid, particularly succinimides, have been investigated for their anticonvulsant properties.[1] The mechanism of action is often related to the modulation of ion channels in the central nervous system. The structural features of N-(4-ethoxyphenyl)succinamic acid could be explored for similar activities.

Acetylcholinesterase Inhibition

Aryl succinic acid derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE).[2] AChE inhibitors are a cornerstone in the treatment of Alzheimer's disease. The aromatic ethoxyphenyl group in the target molecule could play a crucial role in binding to the active site of AChE, making this a promising area of investigation.[2]

Antidiabetic Properties

Succinamic acid derivatives have been synthesized and evaluated for their potential as insulinotropic agents in the management of type 2 diabetes.[3] One study reported that a succinamic acid derivative demonstrated antihyperglycemic, hypolipidemic, and antioxidant effects in diabetic rats, possibly through an insulinogenic action.[3]

Anti-inflammatory and Analgesic Potential

Amide derivatives, a class to which N-(4-ethoxyphenyl)succinamic acid belongs, have been reported to possess anti-inflammatory and analgesic properties.[4][5] Succinic acid derivatives can be used in the synthesis of such compounds, where the amide group is crucial for binding to target receptors.[4]

Hypothetical Mechanism of Action: Acetylcholinesterase Inhibition

Based on the literature for related compounds, a plausible mechanism of action for N-(4-ethoxyphenyl)succinamic acid could be the inhibition of acetylcholinesterase.

Caption: Hypothetical inhibition of AChE by the title compound.

Conclusion and Future Directions

N-(4-ethoxyphenyl)succinamic acid is a readily synthesizable compound with a chemical scaffold that is prevalent in many biologically active molecules. Based on the activities of related succinic and succinamic acid derivatives, this compound warrants further investigation for its potential as an anticonvulsant, acetylcholinesterase inhibitor, antidiabetic agent, or anti-inflammatory drug. Future research should focus on its synthesis optimization, in vitro biological screening against various targets, and subsequent in vivo studies to validate any promising activities. The insights provided in this guide aim to serve as a foundational resource for researchers embarking on the exploration of this and similar molecules in the pursuit of novel therapeutics.

References

- Lange, J., Rump, S., Galecka, E., Ilczuk, I., Lechowska-Postek, M., & Rabsztyn, T. (1977). Synthesis and properties of new cyclic derivatives of succinic acid with anticonvulsant activity. Pharmazie, 32(2), 82-4.

- Vivas-Mejia, P. E., & Trujillo-Ferrara, J. G. (2005). Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase. Bioorganic & Medicinal Chemistry, 13(13), 4265-73.

- Talent Chemical. (2023). What are the pharmaceutical applications of succinic acid?

- ResearchGate. (n.d.). Succinamic acid derivative building block was synthesized through the...

- mzCloud. (n.d.). 4-(4-Ethoxyphenyl)-4-oxobutanoic acid.

- Cenmed. (n.d.). This compound.

- Journal of Drug Delivery and Therapeutics. (2018). Antihyperglycemic, Hypolipidemic and Antioxidant potential of 4-((benzyloxy) amino)-2-hydroxy-4-oxobutanoic acid in Streptozotocin-Nicotinamide Induced Type-2 Diabetic Rats. Journal of Drug Delivery and Therapeutics, 8(6-s), 143-150.

- Journal of Medicinal Chemistry. (2020). Discovery of a Novel Orally Active, Selective LPA1 Receptor Antagonist, 4-(4-(2-Isopropylphenyl)-4-((2-methoxy-4-methylphenyl)carbamoyl)piperidin-1-yl)-4-oxobutanoic Acid, with a Distinct Molecular Scaffold. Journal of Medicinal Chemistry, 63(24), 15856-15875.

- MDPI. (2020). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Molecules, 25(21), 5029.

- PrepChem. (n.d.). Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid.

- National Institutes of Health. (2013). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. Acta Crystallographica Section E, 69(Pt 12), o1830.

Sources

- 1. Synthesis and properties of new cyclic derivatives of succinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jddtonline.info [jddtonline.info]

- 4. talentchemicals.com [talentchemicals.com]

- 5. 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 59256-45-0|this compound|BLD Pharm [bldpharm.com]

- 7. cenmed.com [cenmed.com]

- 8. benchchem.com [benchchem.com]

- 9. prepchem.com [prepchem.com]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid (CAS Number: 59256-45-0)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid, a molecule of interest in medicinal chemistry and organic synthesis. Drawing upon available data and established scientific principles, this document delves into its physicochemical properties, synthesis, analytical characterization, and potential, yet currently unexplored, biological significance. The content herein is structured to offer both foundational knowledge and practical insights for professionals engaged in drug discovery and development.

Molecular Profile and Physicochemical Characteristics

This compound, also known as N-(4-ethoxyphenyl)succinamic acid, is a carboxylic acid derivative featuring a succinamic acid core N-substituted with a 4-ethoxyphenyl group. This structural arrangement imparts a combination of hydrophilic (carboxylic acid) and lipophilic (ethoxyphenyl group) characteristics, which are critical determinants of its pharmacokinetic and pharmacodynamic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 59256-45-0 | [1][2] |

| Molecular Formula | C₁₂H₁₅NO₄ | [3] |

| Molecular Weight | 237.25 g/mol | [3] |

| Melting Point | 166.5 °C | [4][5] |

| Boiling Point (Predicted) | 494.7 ± 30.0 °C | [4][5] |

| pKa (Predicted) | 4.73 ± 0.10 | [5] |

| Appearance | Solid (form not specified) | General knowledge |

| Purity (Typical) | ≥97% | [3] |

Synthesis and Purification

The synthesis of this compound is most readily achieved through the nucleophilic acyl substitution reaction between p-phenetidine (4-ethoxyaniline) and succinic anhydride. This reaction is a common and efficient method for the preparation of N-aryl succinamic acids.

Synthetic Workflow

The underlying principle of this synthesis is the attack of the nucleophilic amine of p-phenetidine on one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of the amide and carboxylic acid functionalities.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for the synthesis of analogous N-aryl succinamic acids.[6][7]

Materials:

-

p-Phenetidine (4-ethoxyaniline)

-

Succinic anhydride

-

Anhydrous toluene (or another suitable aprotic solvent like THF or dioxane)

-

Dilute hydrochloric acid

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve succinic anhydride (1.0 equivalent) in anhydrous toluene.

-

To this stirring solution, add a solution of p-phenetidine (1.0 equivalent) in anhydrous toluene dropwise at room temperature.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or gently heat to 50-60 °C to ensure complete reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

Filter the crude product and wash the solid with a small amount of cold toluene.

-

To remove any unreacted p-phenetidine, wash the solid with dilute hydrochloric acid.

-

To remove unreacted succinic anhydride and any succinic acid formed, wash the solid thoroughly with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

-

Dry the purified crystals under vacuum.

Analytical Characterization

A comprehensive characterization of this compound is essential to confirm its identity and purity. This involves a combination of chromatographic and spectroscopic techniques.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the analysis of this compound, based on general methods for similar organic acids.[6]

Table 2: Suggested HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm (or determined by UV-Vis scan) |

| Injection Volume | 10 µL |

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), the aromatic protons on the phenyl ring (likely two doublets in a para-substituted pattern), the methylene protons of the succinamic acid backbone (two triplets or more complex multiplets), a broad singlet for the amide proton, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: The carbon NMR spectrum should exhibit signals for the two carbons of the ethoxy group, the six carbons of the aromatic ring (with four distinct signals due to symmetry), the two methylene carbons of the succinic acid moiety, and the two carbonyl carbons (one for the amide and one for the carboxylic acid).

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to display characteristic absorption bands:

-

N-H stretch: A broad peak around 3300 cm⁻¹

-

O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹

-

C=O stretch (amide I): A strong absorption around 1650-1680 cm⁻¹

-

C=O stretch (carboxylic acid): A strong absorption around 1700-1725 cm⁻¹

-

C-O stretch (ether): A peak in the region of 1240-1260 cm⁻¹

3.2.3. Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. For the isomer 4-(4-ethoxyphenyl)-4-oxobutanoic acid (CAS 53623-37-3), mass spectral data is available and can provide an indication of the fragmentation patterns that might be expected.[8]

Biological Activity and Potential Applications (Exploratory)

Currently, there is a lack of specific biological activity data for this compound in the public domain. However, the broader class of N-aryl succinamic acid derivatives has been investigated for various pharmacological activities. This suggests potential avenues for future research into this specific molecule.

Potential as an Enzyme Inhibitor

-

Acetylcholinesterase Inhibition: Aryl succinic acid derivatives have been reported as potent inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. The aromatic moiety plays a crucial role in binding to the active site of the enzyme.[1]

-

Carbonic Anhydrase Inhibition: (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives, which share a similar structural scaffold, have shown potent inhibitory activity against human carbonic anhydrase I and II isoenzymes.[5] These enzymes are targets for diuretics and treatments for glaucoma and other conditions.

Potential in Drug Discovery

The 4-oxo-4-(arylamino)butanoic acid scaffold is a versatile building block in medicinal chemistry. For instance, derivatives have been explored as S1P₁ receptor agonists, which have applications in autoimmune diseases.[9]

Caption: Potential, yet unconfirmed, biological targets based on related structures.

Safety and Handling

Based on general hazard statements for this compound, this compound should be handled with care in a laboratory setting.[5]

-

Hazards: May cause skin and serious eye irritation.

-

Precautionary Measures:

-

Wear protective gloves, protective clothing, and eye/face protection.

-

Wash skin thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If skin irritation occurs, seek medical advice.

-

Conclusion and Future Directions

This compound is a readily synthesizable compound with a well-defined chemical structure. While specific experimental data on its spectral properties and biological activity are currently limited, its structural similarity to other pharmacologically active N-aryl succinamic acids suggests that it may be a valuable candidate for further investigation. Future research should focus on obtaining comprehensive spectral characterization, exploring its solubility profile, and screening for biological activity against targets such as acetylcholinesterase and carbonic anhydrases. Such studies will be crucial in elucidating the full potential of this molecule in the realm of drug discovery and development.

References

- BenchChem. (2025). Application Notes and Protocols for 4-Oxo-4-(pyridin-2-ylamino)butanoic Acid and Its Analogs in Drug Discovery.

- ChemBK. (n.d.). Butanoic acid, 4-[(4-ethoxyphenyl)amino]-4-oxo-.

- Seed Chem. (n.d.). This compound.

- BenchChem. (2025). Application Notes and Protocols for the Quantification of 4-Oxobutanoic Acid.

- Cenmed. (n.d.). This compound (C007B-444520).

- Google Patents. (n.d.). EP 3630724 B1 - SUBSTITUTED INDOLINE DERIVATIVES AS DENGUE VIRAL REPLICATION INHIBITORS.

- BenchChem. (2025). addressing co-eluting impurities in HPLC analysis of 4-oxobutanoic acid.

- mzCloud. (n.d.). 4 4 Ethoxyphenyl 4 oxobutanoic acid.

- Google Patents. (n.d.). EP1097919A2 - Process for producing 4-amino-3-oxo-butanoic acid ester.

- Arabian Journal of Chemistry. (n.d.).

- Google Patents. (n.d.). US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid.

- Google Patents. (n.d.). US9963423B2 - Synthesis of 4-amino-2, 4-dioxobutanoic acid.

- ACS Publications. (n.d.). Discovery of a Novel Orally Active, Selective LPA Receptor Type 1 Antagonist, 4-(4-(2-Isopropylphenyl)-4-((2-methoxy-4-methylphenyl)carbamoyl)piperidin-1-yl)-4-oxobutanoic Acid, with a Distinct Molecular Scaffold.

- LookChem. (n.d.). Cas 171088-75-8,4-[(4-ethoxyphenyl)amino]-4-oxobutanoic acid - 4,5-dihydro-1,3-thiazol-2-amine (1:1).

- PubChem. (n.d.). 4-({5-[(4-Aminophenyl)(Phenyl)sulfamoyl]-2,4-Dimethoxyphenyl}amino)-4-Oxobutanoic Acid.

- Journal of Drug Delivery and Therapeutics. (2018). Effect of a novel succinamic acid derivative as potential anti-diabetic agent in experimental diabetic rats.

- PubChemLite. (n.d.). 4-(4-ethoxyphenyl)-4-oxobutanoic acid (C12H14O4).

- Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid.

- PMC - NIH. (n.d.). N-(4-Methylphenyl)succinamic acid.

- PMC - NIH. (n.d.). N-(4-Methylphenylsulfonyl)succinamic acid.

- PMC - NIH. (n.d.). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid.

- PMC - NIH. (n.d.). N-(4-Chlorophenyl)succinamic acid.

- PubChem. (n.d.). 4-(4-Hydroxyanilino)-4-oxobutanoic acid.

- PubChem. (n.d.). (4-Ethoxyphenyl)-(4-ethylphenyl)carbamic acid.

- ResearchGate. (2025). 4Aryl2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes.

- PubChem. (n.d.). N-(4-ethoxyphenyl)acetamide;ethoxysulfanyloxyethane.

Sources

- 1. Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-Oxo-4-(p-tolylamino)butanoic acid | C11H13NO3 | CID 675566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acids derivatives and determination of their inhibition properties against human carbonic anhydrase I and II isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-(4-Methylphenyl)succinamic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-(4-Chlorophenyl)succinamic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PubChemLite - 4-oxo-4-(quinolin-8-ylamino)butanoic acid (C13H12N2O3) [pubchemlite.lcsb.uni.lu]

- 9. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Weight of 4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid

This technical guide provides a comprehensive overview of the molecular weight of 4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid, a compound of interest for researchers, scientists, and professionals in drug development. This document moves beyond a simple statement of the molecular weight to detail the theoretical and experimental methodologies for its determination, ensuring a thorough understanding of this fundamental chemical property.

Compound Identity and Physicochemical Properties

This compound is a carboxylic acid derivative containing an amide linkage and an ether functional group. A precise understanding of its molecular weight is critical for accurate stoichiometric calculations in synthesis, formulation development, and quantitative analysis.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₄ | [1] |

| Molecular Weight | 237.25 g/mol | [1] |

| CAS Number | 59256-45-0 | [1] |

| Canonical SMILES | CCOC1=CC=C(C=C1)NC(=O)CCC(=O)O | N/A |

Theoretical Molecular Weight Calculation

The theoretical molecular weight is calculated from the molecular formula, C₁₂H₁₅NO₄, using the atomic weights of its constituent elements. This calculation provides a foundational value for comparison with experimental data.

Elemental Composition and Atomic Weights:

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 12 | 12.011 | 144.132 |

| Hydrogen | H | 15 | 1.008 | 15.120 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 4 | 15.999 | 63.996 |

| Total | 237.255 |

The sum of the atomic weights of all atoms in the molecule gives a theoretical molecular weight of 237.255 g/mol .

Synthesis of this compound

A plausible and efficient synthesis of this compound involves the reaction of p-phenetidine with succinic anhydride. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of p-phenetidine attacks one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of the desired amide and carboxylic acid functionalities.

Caption: Synthetic workflow for this compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-phenetidine (1 equivalent) in a suitable solvent such as toluene.

-

Addition of Reactant: To the stirred solution, add succinic anhydride (1 equivalent).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Experimental Determination of Molecular Weight

While the theoretical molecular weight provides a precise value, experimental verification is essential for confirming the identity and purity of a synthesized compound. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy, while not a direct measure of molecular weight, is a powerful complementary technique for structural elucidation, which in turn confirms the molecular formula and thus the molecular weight.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass-to-charge ratio (m/z) of the parent ion, which can be used to confirm the elemental composition of the molecule.

Caption: General workflow for HRMS analysis.

-

Sample Preparation: Accurately weigh a small amount of the compound (typically <1 mg) and dissolve it in a high-purity solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL. Further dilute this stock solution to a final concentration of 1-10 µg/mL.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument, equipped with an electrospray ionization (ESI) source.

-

Analysis: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum in either positive or negative ion mode. For this compound, both modes should be attempted. In positive ion mode, the protonated molecule [M+H]⁺ would be expected at an m/z of 238.1074. In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected at an m/z of 236.0928.

-

Data Analysis: The acquired high-resolution mass spectrum will provide an accurate m/z value, which should be compared to the theoretical exact mass calculated from the molecular formula. The mass accuracy should ideally be within 5 ppm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the molecule, which indirectly confirms the molecular weight by verifying the molecular formula.

-

Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[2][3][4] Ensure the sample is fully dissolved; filter if necessary to remove any particulate matter.[1]

-

Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. The expected signals would include aromatic protons, methylene protons of the ethoxy and butanoic acid chains, a methyl group from the ethoxy moiety, and an amide proton.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The spectrum should show 12 distinct carbon signals corresponding to the molecular formula.

-

Data Analysis: Analyze the chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum and the chemical shifts in the ¹³C NMR spectrum to confirm the structure of this compound. This structural confirmation validates the molecular formula and, by extension, the molecular weight.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[5] Handle in a well-ventilated area or in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

The molecular weight of this compound is a fundamental property that is essential for its use in research and development. This guide has provided a comprehensive overview of its theoretical calculation, a plausible synthetic route, and detailed protocols for its experimental determination and structural confirmation using HRMS and NMR spectroscopy. By following these methodologies, researchers can confidently verify the identity and purity of this compound, ensuring the reliability and reproducibility of their scientific investigations.

References

- NMR Sample Preparation. (2013, March 19). Chemical Instrumentation Facility, Iowa State University.

- NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University.

- How to Prepare Samples for NMR. ResearchGate.

- Journal of Drug Delivery and Therapeutics. (2018, December 15).

- Synthesis of 4-amino-2, 4-dioxobutanoic acid. (US9963423B2). Google Patents.

Sources

Spectroscopic Characterization of 4-((4-ethoxyphenyl)amino)-4-oxobutanoic Acid: A Predictive Guide for Researchers

This technical guide provides an in-depth analysis of the expected spectroscopic signature of 4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid. In the dynamic landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. While this specific compound is commercially available, its comprehensive, peer-reviewed spectroscopic data is not widely disseminated.[1][2] This guide, therefore, leverages first principles of spectroscopy and data from analogous structures to present a predictive yet robust characterization.

For researchers synthesizing or utilizing this molecule, this document serves as a benchmark for interpreting experimentally acquired data, enabling confident structural verification and purity assessment.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound possesses several key functional groups that will give rise to distinct and predictable signals in NMR, IR, and MS analyses:

-

An ethoxyphenyl group , featuring an aromatic ring with an electron-donating ethoxy substituent.

-

A secondary amide linkage, which introduces characteristic vibrational modes and influences the electronic environment of adjacent protons.

-

A butanoic acid chain, providing a flexible aliphatic backbone.

-

A terminal carboxylic acid , a key functional group with distinct spectroscopic properties.

The following sections will deconstruct the predicted spectroscopic data arising from this unique combination of functionalities.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out connectivity and confirm the compound's identity.

Experimental Protocol: NMR Data Acquisition

A standard protocol for obtaining high-quality NMR data for a sample like this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve both the carboxylic acid and amide functionalities, and its exchangeable proton signals do not obscure key regions of the spectrum.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay (d1): 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Typical spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation delay (d1): 2 seconds.

-

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The predicted ¹H NMR spectrum is detailed below. The chemical shifts are estimated based on established increments and analysis of similar structures.[3][4]

| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-a | ~12.1 | broad singlet | 1H | The acidic proton of the carboxylic acid, typically deshielded and broad. |

| H-b | ~9.9 | singlet | 1H | The amide N-H proton. Its chemical shift is concentration-dependent but is expected to be significantly downfield. |

| H-c | ~7.50 | doublet (J ≈ 9 Hz) | 2H | Aromatic protons ortho to the amide group, deshielded by its anisotropic effect. |

| H-d | ~6.88 | doublet (J ≈ 9 Hz) | 2H | Aromatic protons ortho to the electron-donating ethoxy group, shielded relative to H-c. |

| H-e | ~4.00 | quartet (J ≈ 7 Hz) | 2H | Methylene protons of the ethoxy group, coupled to the methyl protons (H-f). |

| H-f | ~1.32 | triplet (J ≈ 7 Hz) | 3H | Methyl protons of the ethoxy group, coupled to the methylene protons (H-e). |

| H-g | ~2.60 | triplet (J ≈ 6.5 Hz) | 2H | Methylene protons adjacent to the amide carbonyl. |

| H-h | ~2.50 | triplet (J ≈ 6.5 Hz) | 2H | Methylene protons adjacent to the carboxylic acid carbonyl. Note: This signal may be partially obscured by the residual DMSO peak. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The predicted carbon spectrum provides a count of unique carbon environments, confirming the overall structure.

| Labeled Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 | ~174.0 | Carboxylic acid carbonyl carbon. |

| C-2 | ~171.5 | Amide carbonyl carbon. |

| C-3 | ~155.0 | Aromatic carbon bearing the ethoxy group. |

| C-4 | ~131.5 | Aromatic carbon bearing the amide group. |

| C-5 | ~121.0 | Aromatic carbons ortho to the amide group. |

| C-6 | ~114.5 | Aromatic carbons ortho to the ethoxy group. |

| C-7 | ~63.0 | Methylene carbon of the ethoxy group. |

| C-8 | ~31.0 | Methylene carbon adjacent to the amide carbonyl. |

| C-9 | ~29.0 | Methylene carbon adjacent to the carboxylic acid carbonyl. |

| C-10 | ~14.5 | Methyl carbon of the ethoxy group. |

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];// Define nodes for atoms with labels C1 [label="C-1 (COOH)", pos="5,0!"]; C2 [label="C-2 (C=O)", pos="2.5,1.5!"]; C3 [label="C-3", pos="-2.5,1!"]; C4 [label="C-4", pos="-1.2,-1.5!"]; C5 [label="C-5", pos="-1.2,2.5!"]; C6 [label="C-6", pos="-3.8,0!"]; C7 [label="C-7", pos="-5.8,-1!"]; C8 [label="C-8", pos="3.5,0.5!"]; C9 [label="C-9", pos="4.5,-1!"]; C10 [label="C-10", pos="-7,-0.5!"]; O_ether [label="O", pos="-4.5,-0.5!"]; NH [label="N-H (b)", pos="1.2,0.5!"]; O_co [label="O", pos="2.5,2.5!"]; OH_acid [label="O-H (a)", pos="6,0.5!"]; O_acid [label="O", pos="5,-1!"]; Aryl [label="Aryl Ring", shape=circle, style=dotted, pos="-2.5,0.5!"]; // Connect atoms C1 -- C9; C9 -- C8; C8 -- C2; C2 -- NH; NH -- C4; C4 -- C5; C5 -- C3; C3 -- C6; C6 -- C4; C3 -- O_ether; O_ether -- C7; C7 -- C10; C2 -- O_co; C1 -- OH_acid; C1 -- O_acid;

}

Caption: Labeled structure of this compound.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent technique for identifying the presence of key functional groups.

Experimental Protocol: FT-IR Data Acquisition

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the dry, solid sample directly on the ATR crystal.

-

Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Typical spectral range: 4000-600 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

Predicted Key IR Absorption Bands

The following table summarizes the expected characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| 3400-2400 | Carboxylic Acid | O-H stretch | Strong, very broad |

| ~3300 | Amide | N-H stretch | Medium |

| ~1700 | Carboxylic Acid | C=O stretch | Strong, sharp |

| ~1660 | Amide | C=O stretch (Amide I band) | Strong, sharp |

| ~1600, ~1510 | Aromatic Ring | C=C stretches | Medium |

| ~1540 | Amide | N-H bend (Amide II band) | Medium |

| ~1240 | Aryl Ether | Asymmetric C-O-C stretch | Strong |

| ~1040 | Aryl Ether | Symmetric C-O-C stretch | Medium |

The most telling feature will be the presence of two distinct carbonyl (C=O) stretching frequencies: one for the carboxylic acid (~1700 cm⁻¹) and one for the amide (~1660 cm⁻¹). The very broad O-H stretch from the carboxylic acid, often spanning from 3400 to 2400 cm⁻¹, is also a key indicator.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Experimental Protocol: ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Setup: Use an Electrospray Ionization (ESI) mass spectrometer, which is a soft ionization technique that typically keeps the molecular ion intact.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire spectra in both positive and negative ion modes.

-

Mass range: m/z 50-500.

-

Predicted Mass Spectrum

Given the molecular formula C₁₂H₁₅NO₄, the exact molecular weight is 237.25 g/mol .[2]

-

Positive Ion Mode (ESI+): The base peak is expected to be the protonated molecule, [M+H]⁺, at m/z 238.1 .

-

Negative Ion Mode (ESI-): The base peak is expected to be the deprotonated molecule, [M-H]⁻, at m/z 236.1 .

Predicted Fragmentation Pathway (Tandem MS)

By inducing fragmentation of the molecular ion (e.g., in a tandem MS experiment), we can gain further structural information. A plausible fragmentation pathway for the [M+H]⁺ ion is outlined below.

Caption: Predicted ESI-MS/MS fragmentation of this compound.

-

Loss of Succinic Anhydride (m/z 101.0): A common fragmentation for N-acyl compounds is the cleavage of the amide bond, leading to the protonated 4-ethoxyaniline fragment at m/z 138.1 .

-

Loss of Ethene from m/z 138.1: The ethoxy group can lose a neutral ethene molecule (C₂H₄), resulting in a fragment corresponding to protonated 4-aminophenol at m/z 110.1 .

-

Loss of Ethoxyaniline (m/z 137.17): Cleavage can also result in the formation of an acylium ion from the butanoic acid chain at m/z 101.0 .

Conclusion and Workflow Summary

The structural verification of this compound is a multi-faceted process requiring the integration of data from NMR, IR, and MS. This guide provides a robust predictive framework against which experimental data can be compared. The presence of the correct number and type of signals in NMR, the characteristic vibrational bands in IR, and the confirmation of the molecular weight and key fragments by MS will collectively provide unambiguous confirmation of the molecule's structure and purity.

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

References

- mzCloud. 4-(4-Ethoxyphenyl)-4-oxobutanoic acid. [Link]

- Cenmed. This compound (C007B-444520). [Link]

- Mary, Y. S., et al. (2017). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a newly synthesized amide with hydrophilic and hydrophobic segments: Spectroscopic characterization and investigation of its reactive properties. Journal of the Serbian Chemical Society. [Link]

Sources

An In-depth Technical Guide to the Discovery and History of Succinamic Acid Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The journey of succinamic acid and its derivatives, particularly the succinimide class, represents a significant narrative in the annals of medicinal chemistry. From its foundational roots in classical organic synthesis to its establishment as a cornerstone in the management of neurological disorders, this class of compounds has demonstrated remarkable therapeutic versatility. This technical guide provides a comprehensive exploration of the discovery, historical evolution, and synthetic methodologies of succinamic acid derivatives. We will delve into the causality behind experimental choices that led to their development, elucidate their diverse biological activities—ranging from anticonvulsant to antimicrobial and anticancer properties—and discuss their contemporary applications in drug delivery and development. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and a robust framework of authoritative references to support further investigation and innovation.

The Genesis: From Succinic Acid to a Versatile Pharmacophore

Succinic acid, a simple C4-dicarboxylic acid, is a fundamental molecule in biochemistry, known for its role as an intermediate in the citric acid cycle.[1][2] Its name is derived from the Latin succinum, meaning amber, from which it was first isolated in 1546 by distillation.[2] While succinic acid itself has applications in various industries, its true potential in medicinal chemistry was unlocked through the derivatization of its carboxyl groups. The creation of succinamic acid, the monoamide of succinic acid, provided a critical scaffold—a pharmacophore that would give rise to a plethora of biologically active molecules.[3]

The succinamic acid structure, with its carboxylic acid and amide functionalities, offers a unique combination of hydrogen bonding capabilities, polarity, and reactive sites for further chemical modification. This versatility has been the driving force behind its extensive exploration in drug discovery.

Historical Milestones: The Rise of Succinimides in Anticonvulsant Therapy

The history of succinamic acid derivatives is intrinsically linked to the development of treatments for epilepsy. While early remedies for seizures were largely empirical, the mid-20th century saw a more systematic approach to discovering antiseizure medications (ASMs).[4] Following the success of barbiturates and hydantoins, medicinal chemists began to explore related heterocyclic structures. This exploration led to the synthesis and investigation of succinimides (pyrrolidine-2,5-diones), the cyclic imide derivatives of succinic acid.[5][6]

The pivotal breakthrough came with the discovery that substitutions at the C3 position of the succinimide ring conferred potent anticonvulsant properties, particularly against absence seizures (formerly known as petit mal).[5] This was a landmark discovery, as it provided a more targeted therapy with a different mechanism and safety profile compared to existing treatments. Ethosuximide, introduced in the 1950s, emerged as a flagship compound from this research and remains a first-line treatment for absence seizures today.[4] The success of ethosuximide spurred further research into other succinimide derivatives like methsuximide and phensuximide, solidifying the importance of this chemical class in neurology.[4][7]

Core Synthetic Methodologies

The synthesis of succinamic acid and its derivatives is rooted in fundamental organic chemistry reactions. The accessibility of the starting material, succinic anhydride, makes these syntheses efficient and scalable.

General Synthesis of Succinamic Acids

The most direct method for synthesizing succinamic acids involves the ring-opening of succinic anhydride with an amine. This reaction is typically high-yielding and can be performed under mild conditions.

-

Rationale: Succinic anhydride possesses two electrophilic carbonyl carbons. The lone pair of electrons on the nitrogen atom of an amine acts as a nucleophile, attacking one of the carbonyl carbons. This leads to the opening of the anhydride ring to form a stable amide bond on one end and a carboxylate on the other, which is then protonated to yield the succinamic acid.

Synthesis of Succinimides: The Pathway to Anticonvulsants

The therapeutic cornerstone of this class, the succinimide ring, is also synthesized from succinic anhydride. The process is a two-step reaction.

-

Amidation: Succinic anhydride is reacted with a primary amine (R-NH2) to form the corresponding succinamic acid intermediate.[8]

-

Cyclodehydration: The succinamic acid is then heated, often in the presence of a dehydrating agent like acetic anhydride or through azeotropic distillation, to induce intramolecular cyclization.[9] This step eliminates a molecule of water to form the stable five-membered succinimide ring.

The hexamethyldisilazane (HMDS)-promoted cyclization is another effective method for this transformation.[8][10]

Detailed Experimental Protocol: A Representative Synthesis of N-aryl Succinimide

The following protocol outlines a general, self-validating procedure for the synthesis of an N-aryl succinimide, a common scaffold in medicinal chemistry research.

Step 1: Synthesis of the Succinamic Acid Intermediate

-

In a 250 mL round-bottom flask, dissolve 10.0 g (0.1 mol) of succinic anhydride in 100 mL of a suitable solvent like chloroform or toluene.

-

To this solution, add a stoichiometric equivalent (0.1 mol) of the desired aniline derivative dropwise with stirring at room temperature.

-

The reaction is typically exothermic. Stir the mixture for 2-4 hours at room temperature.

-

The succinamic acid product will often precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold solvent, and dry under vacuum. The product is usually of high purity and can be used in the next step without further purification.

Step 2: Cyclodehydration to the Succinimide

-

Suspend the dried succinamic acid from Step 1 in 50 mL of acetic anhydride.

-

Add 2.0 g of anhydrous sodium acetate as a catalyst.

-

Heat the mixture to reflux (approximately 120-140°C) for 2-3 hours.

-

Allow the reaction mixture to cool to room temperature and then pour it slowly into 200 mL of ice-cold water with vigorous stirring to hydrolyze the excess acetic anhydride.

-

The solid N-aryl succinimide product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure N-aryl succinimide.

-

Self-Validation: The success of each step can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity should be confirmed by analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.

Diagram: General Synthetic Workflow

Caption: General two-step synthesis of succinimide derivatives.

The Broad Therapeutic Landscape

While initially recognized for their anticonvulsant effects, the succinamic acid and succinimide scaffolds have proven to be privileged structures in drug discovery, exhibiting a wide range of biological activities.[5][11]

| Derivative Class | Therapeutic Area | Key Findings & Examples |

| Succinimides | Anticonvulsant | Effective against absence seizures.[5] Ethosuximide, Phensuximide.[6][7] Some newer derivatives show broad-spectrum activity in models of drug-resistant epilepsy.[8][10] |

| Succinamic Acids | Antimicrobial | Monoesters of succinic acid have shown activity against both bacteria and fungi.[12] Some derivatives act as adjuvants, enhancing the efficacy of antibiotics like colistin.[13] |

| Succinamic Acids/Amides | Anticancer | Certain N-substituted succinamides have demonstrated tumor inhibition in assays like the potato disc bioassay.[14] Hydroxamic acid derivatives, synthesized from succinimides, are known inhibitors of metalloenzymes like HDACs, which are key targets in cancer therapy.[9][15] |

| Succinamic Acids | Antidiabetic | Some derivatives have shown potential as multi-target anti-diabetic agents by inhibiting enzymes like α-glucosidase and protein tyrosine phosphatase 1B.[16][17] |

Mechanism of Action: An Evolving Picture

-

Anticonvulsant Activity: The primary mechanism for the anti-absence seizure activity of succinimides like ethosuximide is believed to be the blockade of T-type calcium channels in thalamic neurons. This action reduces the hyperexcitability of these neurons, which is characteristic of absence seizures. Some newer, more complex derivatives may also interact with other voltage-gated ion channels.[8]

-

Antimicrobial Activity: The antimicrobial effects of succinic acid and its derivatives are often linked to their ability to act as weak organic acids.[18] In their undissociated form, they can cross bacterial membranes. Once inside the more neutral cytoplasm, they dissociate, releasing protons and acidifying the cell's interior, which disrupts cellular homeostasis and energy metabolism.[18] Some derivatives also inhibit key bacterial enzymes.[19]

-

Anticancer Activity: The mechanisms here are more diverse. As mentioned, succinimide-derived hydroxamic acids can inhibit histone deacetylases (HDACs), leading to changes in gene expression that can induce apoptosis in cancer cells.[9] Other derivatives may interfere with different signaling pathways crucial for cancer cell proliferation and survival.[20]

Diagram: Anticonvulsant Mechanism of Succinimides

Caption: Succinimide blockade of T-type calcium channels.

Modern Applications and Future Directions

The utility of succinamic acid derivatives extends beyond their direct therapeutic effects. Their chemical properties make them ideal for modern drug development strategies.

-

Prodrugs and Drug Delivery: The carboxylic acid group of succinamic acid can be esterified to create prodrugs.[21] These succinate esters can improve a drug's solubility, stability, or oral bioavailability.[21][22] Once in the body, ubiquitous esterase enzymes cleave the ester bond, releasing the active parent drug.[22] This strategy is a cornerstone of formulation science.

-

Linkers in Bioconjugation: Succinate derivatives are widely used as linkers to attach drugs to larger molecules like peptides, oligonucleotides, or polymers (e.g., PEGylation).[22][23] This can improve the pharmacokinetic profile of the drug, extending its half-life and enabling targeted delivery.

-